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Compound of Interest

Compound Name: 3-Bromohexan-2-one

Cat. No.: B1654935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Bromohexan-2-one, a halogenated ketone of interest in synthetic organic chemistry and

drug discovery. Due to the limited availability of experimental spectra in public databases, this

document focuses on predicted data derived from established spectroscopic principles and

computational tools. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Bromohexan-2-one.

These values are estimations based on analogous compounds and established chemical

shift/frequency ranges.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS
at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 - 4.4 Triplet (t) 1H H-3 (CHBr)

~2.3 - 2.5 Singlet (s) 3H H-1 (CH₃CO)

~1.8 - 2.0 Multiplet (m) 2H H-4 (CH₂)

~1.4 - 1.6 Multiplet (m) 2H H-5 (CH₂)

~0.9 - 1.0 Triplet (t) 3H H-6 (CH₃)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference:
CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Carbon

~200 - 205 C-2 (C=O)

~50 - 55 C-3 (CHBr)

~35 - 40 C-4 (CH₂)

~28 - 32 C-1 (CH₃CO)

~20 - 25 C-5 (CH₂)

~13 - 15 C-6 (CH₃)

Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Vibration Functional Group

~2960 - 2870 Strong C-H Stretch Alkyl (CH₃, CH₂)

~1715 Strong C=O Stretch Ketone

~1465 Medium C-H Bend Alkyl (CH₂)

~1365 Medium C-H Bend Alkyl (CH₃)

~650 - 550 Strong C-Br Stretch Alkyl Bromide
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Predicted Mass Spectrometry (MS) Data (Electron
Ionization)
The mass spectrum of 3-Bromohexan-2-one is expected to show a molecular ion peak (M⁺)

and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine

isotopes (⁷⁹Br and ⁸¹Br).

m/z Ion Notes

178/180 [C₆H₁₁BrO]⁺ Molecular ion (M⁺/M+2)

135/137 [C₅H₈Br]⁺
Loss of acetyl radical

(•COCH₃)

99 [C₆H₁₁O]⁺ Loss of Bromine radical (•Br)

57 [C₃H₅O]⁺ Cleavage at C3-C4 bond

43 [C₂H₃O]⁺ Acetyl cation (base peak)

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

organic compound like 3-Bromohexan-2-one.

General Spectroscopic Analysis Workflow

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid

sample such as 3-Bromohexan-2-one. Instrument-specific parameters may need to be

optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

containing a reference standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

Thoroughly mix the solution until the sample is fully dissolved.

Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse

angle, 1-2 second relaxation delay, 8-16 scans).

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals and determine the multiplicity of each peak.

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5

seconds) may be necessary to achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H spectrum.

Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Sample Preparation:

Place one or two drops of the neat (undiluted) liquid sample onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent (e.g.,

methanol or dichloromethane).

Data Acquisition (Electron Ionization - EI):

Introduce the sample solution into the mass spectrometer, typically via direct injection or

through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV).

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).
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The detector records the abundance of each ion, generating a mass spectrum.

Analyze the spectrum for the molecular ion peak and characteristic fragmentation

patterns.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromohexan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1654935#3-bromohexan-2-one-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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